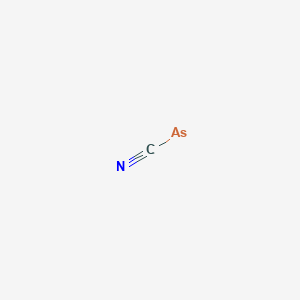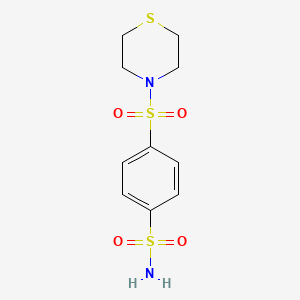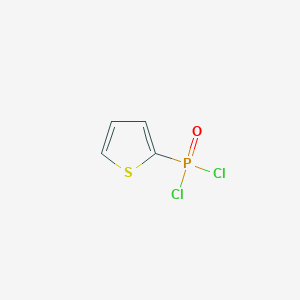
Thiophen-2-ylphosphonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophen-2-ylphosphonic dichloride is an organophosphorus compound that features a thiophene ring bonded to a phosphonic dichloride group
准备方法
Synthetic Routes and Reaction Conditions
Thiophen-2-ylphosphonic dichloride can be synthesized through the reaction of thiophene with phosphorus trichloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
C4H4S+PCl3→C4H3SPCl2+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Thiophen-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The phosphonic dichloride group can be reduced to phosphonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Thiophen-2-ylphosphonic diamides or diesters.
Oxidation: Thiophen-2-ylphosphonic sulfoxides or sulfones.
Reduction: Thiophen-2-ylphosphonic acids.
科学研究应用
Thiophen-2-ylphosphonic dichloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
作用机制
The mechanism of action of thiophen-2-ylphosphonic dichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphonic dichloride group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly relevant in enzyme inhibition, where the compound can phosphorylate active site residues, leading to enzyme inactivation.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Similar thiophene ring structure but with a carboxylic acid group instead of a phosphonic dichloride group.
Thiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a phosphonic dichloride group.
Thiophene-2-boronic acid: Features a boronic acid group in place of the phosphonic dichloride group.
Uniqueness
Thiophen-2-ylphosphonic dichloride is unique due to its combination of a thiophene ring and a phosphonic dichloride group
属性
CAS 编号 |
54908-57-5 |
|---|---|
分子式 |
C4H3Cl2OPS |
分子量 |
201.01 g/mol |
IUPAC 名称 |
2-dichlorophosphorylthiophene |
InChI |
InChI=1S/C4H3Cl2OPS/c5-8(6,7)4-2-1-3-9-4/h1-3H |
InChI 键 |
DWYNMMSNGRZVML-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)P(=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


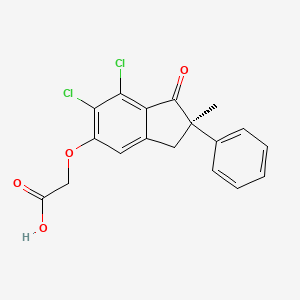
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
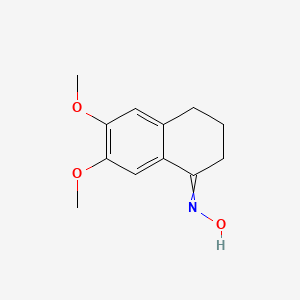
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
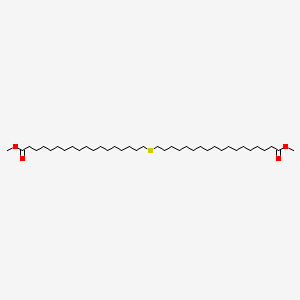
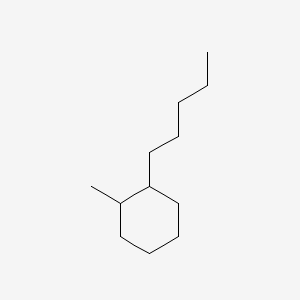
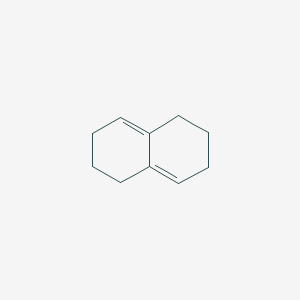
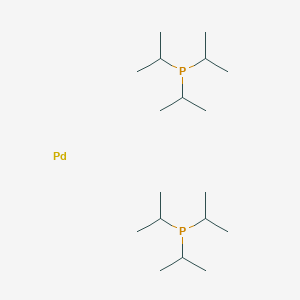
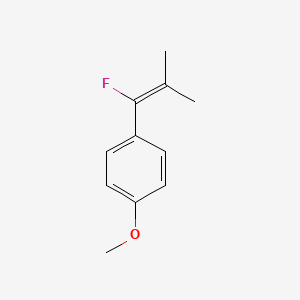
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
